molecular formula C10H20N2O4S B6171031 tert-butyl (3S)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate CAS No. 2567489-29-4

tert-butyl (3S)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate

Cat. No.: B6171031
CAS No.: 2567489-29-4
M. Wt: 264.3
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Description

Tert-butyl (3S)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl ester group, a pyrrolidine ring, and a methylsulfamoyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with a methylsulfamoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve a more sustainable and efficient synthesis compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like hydrogen peroxide in the presence of a catalyst.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the pyrrolidine ring.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Primary alcohols as major products.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl (3S)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: Used as a protecting group for amines.

    Methylsulfonyl pyrrolidine: Similar structure but lacks the tert-butyl ester group.

    Tert-butyl pyrrolidine-1-carboxylate: Lacks the methylsulfamoyl group.

Uniqueness

Tert-butyl (3S)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate is unique due to the presence of both the tert-butyl ester and methylsulfamoyl groups, which confer distinct reactivity and stability. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

CAS No.

2567489-29-4

Molecular Formula

C10H20N2O4S

Molecular Weight

264.3

Purity

95

Origin of Product

United States

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